molecular formula C17H15ClN2O2S2 B2608492 4-chloro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide CAS No. 750615-42-0

4-chloro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide

Cat. No. B2608492
M. Wt: 378.89
InChI Key: KEVWMXJFKDCDMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds similar to 4-chloro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide has been reported in the literature . For instance, N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives have been synthesized, combining thiazole and sulfonamide, groups known for their antibacterial activity .


Molecular Structure Analysis

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .

Scientific Research Applications

Anticancer Activity

Several studies have synthesized novel derivatives of benzenesulfonamide to evaluate their potential as anticancer agents. For example, novel 2-(alkylthio)-4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methylbenzenesulfonamides exhibited remarkable activity against various human tumor cell lines, including lung, colon, and breast cancers, at low micromolar GI50 levels (Sławiński et al., 2012). Another study synthesized 2-benzylthio-4-chlorobenzenesulfonamide derivatives, finding significant antitumor activity against non-small cell lung cancer and melanoma cell lines (Sławiński & Brzozowski, 2006).

Enzyme Inhibition

N-(4-phenylthiazol-2-yl)benzenesulfonamides have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant in neuronal injury and diseases (Röver et al., 1997). This inhibition could be useful in exploring treatments for neurological disorders.

Antimicrobial and Anti-HIV Activity

Research has also focused on the antimicrobial and anti-HIV activities of benzenesulfonamide derivatives. For instance, novel benzenesulfonamides bearing a 2,5-disubstituted-1,3,4-oxadiazole moiety have shown promising results against various microbial strains and HIV (Iqbal et al., 2006).

Carbonic Anhydrase Inhibition

Benzenesulfonamides incorporating flexible triazole moieties have been synthesized and tested as inhibitors of carbonic anhydrase, a crucial enzyme for physiological functions such as respiration and acid-base balance. These compounds exhibited low nanomolar or subnanomolar inhibition against human carbonic anhydrase isoforms II, IX, and XII, highlighting their potential for treating conditions like glaucoma (Nocentini et al., 2016).

properties

IUPAC Name

4-chloro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2S2/c18-14-6-8-16(9-7-14)24(21,22)19-11-10-15-12-23-17(20-15)13-4-2-1-3-5-13/h1-9,12,19H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVWMXJFKDCDMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(2-(2-phenylthiazol-4-yl)ethyl)benzenesulfonamide

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